molecular formula C10H9N5O3S B8696701 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one CAS No. 77961-70-7

2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one

Cat. No.: B8696701
CAS No.: 77961-70-7
M. Wt: 279.28 g/mol
InChI Key: WSJDOBSGBNCVSA-UHFFFAOYSA-N
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Description

2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidinone core substituted with a nitro group and an amino group linked to a methylsulfanyl-pyridinyl moiety.

Preparation Methods

The synthesis of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The starting material, 6-(methylsulfanyl)pyridine, undergoes nitration to introduce a nitro group at the 3-position.

    Amination Reaction: The nitro-pyridinyl intermediate is then subjected to an amination reaction, where an amino group is introduced at the 3-position.

    Pyrimidinone Formation: The aminated pyridinyl intermediate is reacted with a suitable pyrimidinone precursor under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 2-((6-(Methylthio)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one include:

    2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound has a similar structure but with a methanesulfinyl group instead of a methylsulfanyl group.

    2-{[6-(Methylsulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one: This compound features a methylsulfonyl group, which may impart different chemical and biological properties.

Properties

CAS No.

77961-70-7

Molecular Formula

C10H9N5O3S

Molecular Weight

279.28 g/mol

IUPAC Name

2-[(6-methylsulfanylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N5O3S/c1-19-8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16)

InChI Key

WSJDOBSGBNCVSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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